2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol synthesis pathway
2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol
Introduction
2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol is a substituted piperidine derivative that has garnered interest within the field of medicinal chemistry. Its structural motif, featuring a central piperidine ring with distinct N-substituents, is a common scaffold in the development of various therapeutic agents. This guide provides a detailed exploration of a viable and documented synthetic pathway to this molecule, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. The synthesis described herein is primarily based on methodologies reported in patent literature, offering a robust framework for researchers and drug development professionals.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The primary disconnection can be made at the C-N bonds of the piperidine ring, leading to several potential starting materials. A practical approach involves the sequential N-alkylation of a pre-functionalized piperidine core.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Pathway and Mechanism
The most direct synthetic route, as outlined in patent WO2008064225A2, involves a two-step process starting from commercially available 1-benzyl-4-piperidone. This pathway is advantageous due to the accessibility of the starting materials and the robustness of the reaction steps.
Step 1: Reductive Amination
The first step is a reductive amination between 1-benzyl-4-piperidone and cyclopropylamine. This reaction proceeds via the initial formation of a hemiaminal intermediate, which then dehydrates to form an iminium ion. The iminium ion is subsequently reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride, to yield N-benzyl-N-cyclopropyl-piperidin-4-amine.
Caption: Reaction mechanism for the reductive amination step.
Step 2: N-Alkylation
The second step involves the N-alkylation of the secondary amine of the piperidine ring with 2-bromoethanol. This is a standard SN2 reaction where the lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon of 2-bromoethanol, displacing the bromide leaving group. A weak base is typically added to neutralize the HBr generated during the reaction.
Experimental Protocols
Step 1: Synthesis of N-benzyl-N-cyclopropyl-piperidin-4-amine
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To a solution of 1-benzyl-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add cyclopropylamine (1.2 eq).
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Stir the mixture at room temperature for 1-2 hours.
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
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Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with the reaction solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford N-benzyl-N-cyclopropyl-piperidin-4-amine.
Step 2: Synthesis of 2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol
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Dissolve N-benzyl-N-cyclopropyl-piperidin-4-amine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
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Add a weak base, for instance, potassium carbonate (2.0 eq), to the solution.
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Add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture.
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Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
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Cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel to yield 2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol.
Data Summary
| Step | Reactants | Key Reagents | Product | Typical Yield |
| 1 | 1-Benzyl-4-piperidone, Cyclopropylamine | NaBH(OAc)₃ | N-Benzyl-N-cyclopropyl-piperidin-4-amine | 70-85% |
| 2 | N-Benzyl-N-cyclopropyl-piperidin-4-amine, 2-Bromoethanol | K₂CO₃ | 2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol | 60-75% |
Trustworthiness and Self-Validating Systems
The reliability of this synthetic pathway is underscored by the well-established and high-yielding nature of the individual reactions. Reductive amination using sodium triacetoxyborohydride is a widely used, mild, and efficient method for the synthesis of secondary and tertiary amines. Similarly, N-alkylation with an alkyl halide in the presence of a weak base is a fundamental and predictable transformation in organic synthesis.
To ensure the integrity of the synthesis, in-process controls are crucial. The progress of each reaction should be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of the reaction endpoint and helps to minimize the formation of impurities.
Furthermore, the identity and purity of the intermediates and the final product must be confirmed by spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure, while Mass Spectrometry (MS) will verify the molecular weight. High-Performance Liquid Chromatography (HPLC) is recommended for determining the purity of the final compound.
Conclusion
The described two-step synthesis of 2-[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol from 1-benzyl-4-piperidone represents an efficient and reliable method for obtaining this compound. The pathway relies on well-understood and scalable chemical transformations, making it suitable for both laboratory-scale synthesis and potential scale-up for drug development purposes. The implementation of rigorous in-process controls and thorough analytical characterization is paramount to ensure the synthesis's reproducibility and the final product's quality.
References
- World Intellectual Property Organization. (2008).
- World Intellectual Property Organization. (2008).
- World Intellectual Property Organization. (2006). PIPERIDINE DERIVATIVES AS ORL-1 RECEPTOR ANTAGONISTS. WO2006004683A1.
